
N-Phenylpropanamide-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Phenylpropanamide-d5 is a deuterium-labeled compound with the molecular formula C9H6D5NO and a molecular weight of 154.22 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Phenylpropanamide-d5 can be synthesized through several methods. One common approach involves the Schotten-Baumann reaction, where an amine reacts with an acid chloride . For instance, starting from 3-chloropropanoyl chloride or acrylic acid, the reaction proceeds under controlled conditions to yield the desired product . The reaction typically requires low operation temperatures and the use of less hazardous chemicals, making it efficient and sustainable.
Industrial Production Methods
In industrial settings, the continuous flow synthesis method is often employed. This method allows for the safe and on-demand production of this compound with high yield and minimal side-products . The process involves the use of microreactors and precise control of reaction parameters to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-Phenylpropanamide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
N-Phenylpropanamide-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Wirkmechanismus
The mechanism of action of N-Phenylpropanamide-d5 involves its interaction with specific molecular targets and pathways. In metabolic studies, it is often used to trace the fate of compounds in biological systems. The deuterium labeling allows for precise tracking of the compound through various metabolic processes, providing insights into its behavior and interactions .
Vergleich Mit ähnlichen Verbindungen
N-Phenylpropanamide-d5 can be compared with other similar compounds, such as:
N-Phenylpropanamide: The non-deuterated version, which lacks the stable isotope labeling.
N-Phenethyl-4-piperidone: Another compound used in similar research applications, particularly in the study of fentanyl analogs.
Phenylpropanolamine: A compound with similar structural features but different pharmacological properties.
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and experimental research. This labeling allows for more accurate and detailed studies, making it a valuable tool in various scientific fields.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
154.22 g/mol |
IUPAC-Name |
2,2,3,3,3-pentadeuterio-N-phenylpropanamide |
InChI |
InChI=1S/C9H11NO/c1-2-9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)/i1D3,2D2 |
InChI-Schlüssel |
ZTHRQJQJODGZHV-ZBJDZAJPSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)NC1=CC=CC=C1 |
Kanonische SMILES |
CCC(=O)NC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


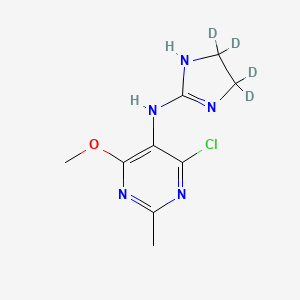
![N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-[4-(2-hydroxyethoxymethyl)triazol-1-yl]ethylamino]-1,2,5-oxadiazole-3-carboximidamide;hydrochloride](/img/structure/B12414312.png)
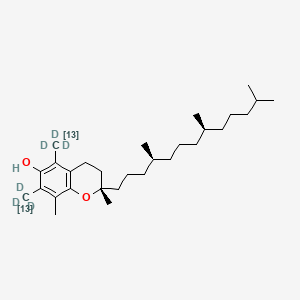
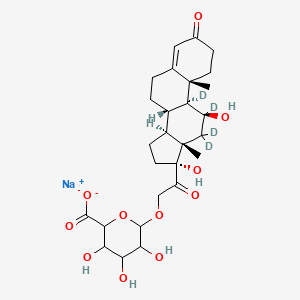
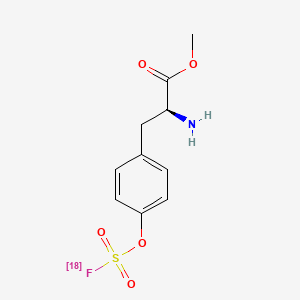
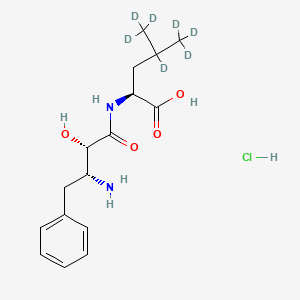
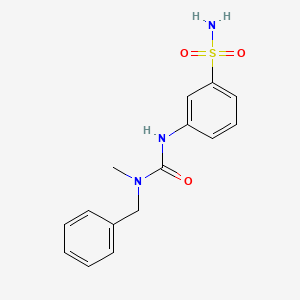
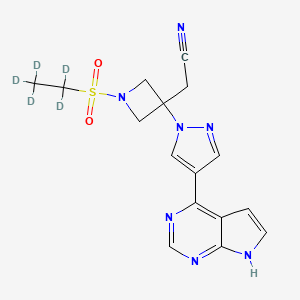
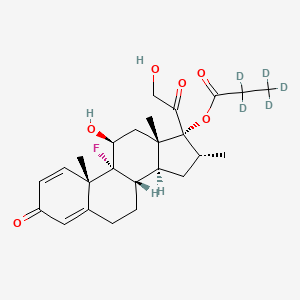
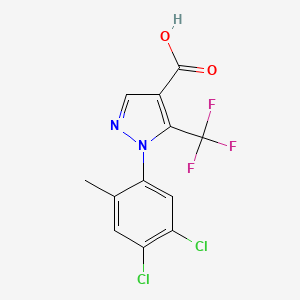
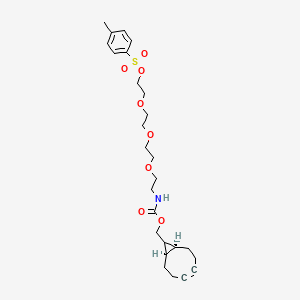
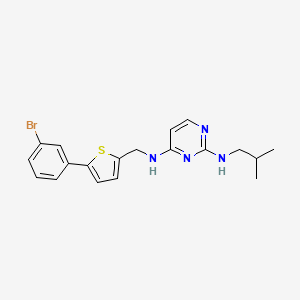
![(8S,9S,10R,11S,13S,14S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12414382.png)
![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)
